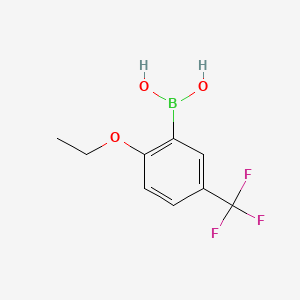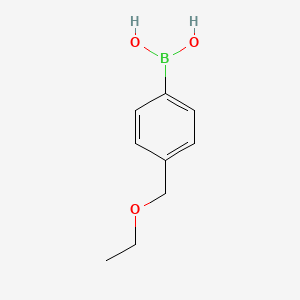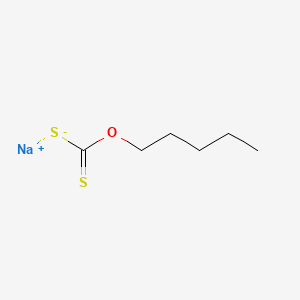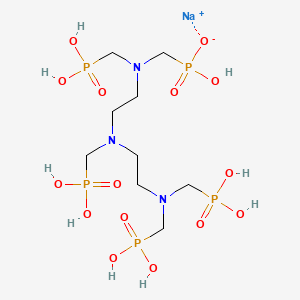
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid
Overview
Description
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid, also known as HDDFPA, is a perfluorinated carboxylic acid that has been used in scientific research and laboratory experiments for decades. It is a unique compound with a wide range of applications, from biochemistry and physiology to drug development and environmental studies. HDDFPA is a versatile compound, and its unique properties make it ideal for many different types of research. In
Scientific Research Applications
Crystal Structure and Spectroscopic Properties
(1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid and related compounds have been studied for their crystal structure and spectroscopic properties. For instance, research on (2-oxo-2H-chromen-3-yl)phosphonic acid monoethyl ester trihydrate, which is structurally related, revealed insights into its electronic structure and vibrational properties, aiding in the understanding of its spectroscopic characteristics (Nikolova, 2011).
Surface Modification of Nanoparticles
Perfluorinated phosphonic acid modifications, including (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid, have been used to modify the surfaces of zinc oxide (ZnO) nanoparticles. This modification enhances the stability of the nanoparticles due to the increased surface charge and coverage, making it significant for applications in materials science (Quiñones et al., 2017).
Heterogeneous Catalysis
Phosphonate compounds, including those similar to (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid, have been investigated as catalysts in various reactions. For example, a copper-phosphonate network showed excellent performance in CO2 coupling reactions and alcoholysis of epoxides, highlighting its potential in green chemistry and industrial applications (Ai et al., 2017).
Low Adhesion and Non-Wetting Surfaces
Research on self-assembled monolayer films formed on copper oxide surfaces using perfluorodecylphosphonic acid, a compound structurally similar to (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid, has shown that these films exhibit very hydrophobic properties. This application is crucial in creating anti-wetting, low adhesion surfaces, which could be useful in micro/nanoelectronics and corrosion inhibition (Hoque et al., 2009).
Modified Optical Properties
The attachment of phosphonic acids to substrates like gallium nitride can significantly modulate surface potential, chemistry, topography, and optical properties. The fluorine-terminated phosphonic acids, akin to (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid, have been observed to enhance surface oxide and photoluminescence, making them valuable in surface chemistry and materials science (Wilkins et al., 2015).
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O3P/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETXMCMQEXPPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627108 | |
| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylphosphonic acid | |
CAS RN |
80220-63-9 | |
| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



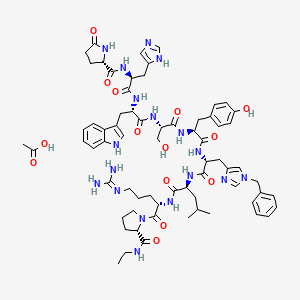
![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
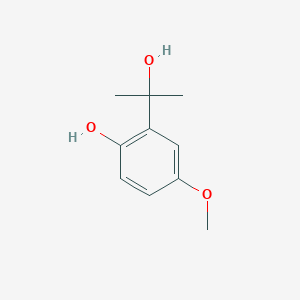
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)

